1-(2-(Azepan-1-yl)phenyl)ethan-1-amine, also known as (1R)-1-(4-(azepan-1-yl)phenyl)ethanamine, is a compound that belongs to the class of amines. It features a phenyl ring substituted with an azepane moiety, which contributes to its potential biological activity. The compound is primarily studied for its applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.
The compound can be synthesized through various chemical methods, often involving chiral catalysts or biocatalysts to achieve high enantioselectivity. Its significance in scientific research stems from its utility in synthesizing more complex molecules and its role in studying enzyme-substrate interactions.
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is classified as an organic compound, specifically an aromatic amine. It is characterized by the presence of both aliphatic and aromatic structures, which may influence its reactivity and biological interactions.
The synthesis of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine typically involves the following methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the substrates used.
The molecular structure of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine can be represented by its molecular formula and molecular weight of .
Structural Data:
This structure indicates the presence of a chiral center at the ethanamine moiety, which is crucial for its biological activity.
The compound can undergo several types of chemical reactions:
These reactions require specific conditions such as the presence of catalysts or appropriate solvents to facilitate the transformation while maintaining selectivity towards desired products.
The mechanism by which 1-(2-(azepan-1-yl)phenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biochemical pathways such as neurotransmitter release or enzyme inhibition. This action underlies its potential therapeutic applications.
The physical properties of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine include:
Property | Value |
---|---|
Molecular Formula | C14H22N2 |
Molecular Weight | 218.34 g/mol |
Melting Point | Not specified |
The chemical properties include:
These properties are essential for understanding how the compound behaves in different environments, particularly in biological systems.
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine has diverse applications in scientific research:
These applications highlight the compound's versatility and importance in various fields of research and industry.
The systematic IUPAC name 1-(2-(azepan-1-yl)phenyl)ethan-1-amine precisely defines this compound’s molecular architecture: a benzene ring with an ethanamine group (-CH(CH₃)NH₂) at position 1 and a seven-membered azepane ring connected via its nitrogen at position 2 [1]. This ortho-configuration creates significant steric interactions between the azepane and ethylamine moieties, influencing conformational behavior and molecular recognition properties. Alternative naming conventions include α-methyl-2-(azepan-1-yl)benzenemethanamine, emphasizing the benzylic amine character. The compound’s SMILES notation (NCC(c1ccccc1N2CCCCCC2)C) and InChIKey (NRZLUHQRMXSAGX-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics applications [10].
Structural isomerism manifests prominently within this chemical space. Constitutional isomers include:
Table 1: Structural Isomers of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine
Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Key Structural Differences | |
---|---|---|---|---|---|
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine | Not Available | C₁₄H₂₂N₂ | Ortho-aryl attachment | Azepane N-bound at phenyl ortho position | |
1-(4-(Azepan-1-yl)phenyl)ethan-1-amine | 893752-21-1 | C₁₄H₂₂N₂ | Para-aryl attachment | Reduced steric hindrance at linkage point | |
2-(Azepan-1-yl)-2-phenylethanamine | 876710-61-1 | C₁₄H₂₂N₂ | α-Amino substitution | Amine directly attached to chiral benzylic carbon | |
2-[4-(Azepan-1-yl)phenyl]ethanamine | Not Available | C₁₄H₂₂N₂ | Para with ethylamine spacer | Ethylamine linker instead of ethan-1-amine | [6] |
The ortho-configuration in 1-(2-(azepan-1-yl)phenyl)ethan-1-amine induces a ~35° dihedral angle between azepane and phenyl planes according to computational models, reducing π-orbital overlap and enhancing nitrogen basicity compared to planar analogues. This configuration also elevates the energy barrier for azepane ring inversion, locking it preferentially in chair conformations. Such stereoelectronic distinctions critically impact binding interactions with biological targets like G-protein-coupled receptors (GPCRs) or neurotransmitter transporters [7] [10].
Azepane (hexahydroazepine) emerged as a privileged scaffold in medicinal chemistry during the 1980s, following recognition that its saturated seven-membered ring offered superior metabolic stability and conformational flexibility compared to smaller aziridine or azetidine systems. Early applications focused on psychoactive compounds, where azepane-containing molecules demonstrated enhanced blood-brain barrier penetration and muscarinic receptor affinity. The 1990s witnessed expansion into cardiovascular therapeutics, particularly with azepane-integrated ACE inhibitors showing prolonged half-lives due to resistance to peptidase cleavage .
Key milestones in azepane-amine development include:
Table 2: Evolution of Key Synthetic Methods for Azepane-Amine Derivatives
Time Period | Synthetic Method | Key Innovation | Impact on Target Compound Chemistry | |
---|---|---|---|---|
1985-1995 | Classical Nucleophilic Substitution | SNAr on fluorophenyl azepanes | Limited applicability for ortho-substituted systems | |
1995-2005 | Reductive Amination | NaBH₃CN/NaBH(OAc)₃ with azepanones/aldehydes | Enabled high-yield access to tertiary amine linkage | |
2005-2015 | Buchwald-Hartwig Amination | Pd-catalyzed C-N coupling | Permitted direct coupling with halophenyl ethylamines | |
2015-Present | Enzymatic Desymmetrization | Lipase-mediated kinetic resolution | Improved enantioselectivity for chiral amine derivatives | [7] |
Notable azepane-containing drugs paved the way for exploring 1-(2-(azepan-1-yl)phenyl)ethan-1-amine’s potential. For instance, the antihistamine agent lazabemide incorporated azepane for MAO-B inhibition, while 1-azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone adducts (DB02820) demonstrated nucleic acid targeting capabilities [4]. These historical developments established the azepane ring as a versatile pharmacophore element capable of modulating diverse biological pathways.
This compound occupies strategic importance in modern drug discovery through three primary applications:
A. Molecular Complexity Generation: With a molecular weight of 218.34 g/mol and four rotatable bonds, the compound provides substantial three-dimensionality (Fsp³=0.35) while maintaining Lipinski compliance. The ortho-substituted azepane-phenyl linkage creates a defined stereochemical environment suitable for chiral discrimination in target binding pockets. Computational analyses indicate three stable conformational minima within 2 kcal/mol energy differences, enabling adaptive molecular recognition [7] [10]. This renders it invaluable for fragment-based drug design targeting protein-protein interfaces.
B. Kinase Inhibitor Scaffolds: The compound serves as a precursor for type II kinase inhibitors that stabilize the "DFG-out" conformation. Functionalization at the amine group with heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) yields molecules with submicromolar IC₅₀ values against VEGFR2 and PDGFR kinases. The azepane’s hydrophobic bulk occupies allosteric pockets adjacent to ATP sites, while the ethylamine linker enables hydrogen bonding with kinase hinge regions [4] .
C. Central Nervous System (CNS) Drug Development: Enhanced brain exposure stems from calculated properties (clogP=2.8, PSA=24Ų, 0 H-bond donors) that favor blood-brain barrier permeation. Structural derivatives like 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile (EVT-3098435) demonstrate potent serotonin receptor modulation (5-HT₆ Kᵢ=6.3nM), validating the scaffold’s utility in neuropharmacology .
Table 3: Drug-Like Properties and Derivative Applications
Property | Value | Significance in Drug Discovery | Derivative Example (Activity) | |
---|---|---|---|---|
Molecular Weight | 218.34 g/mol | Favors CNS penetration and oral bioavailability | EVT-3098435 (5-HT₆ antagonist, MW 387.53) | |
clogP | 2.8 (Predicted) | Optimal for membrane permeability | Kinase inhibitor adducts (IC₅₀ VEGFR2 = 40nM) | [4] |
H-Bond Acceptors/Donors | 2 / 1 | Complies with Rule of Five | DB02820 oligonucleotide modulator | [4] |
Rotatable Bonds | 4 | Balances rigidity/flexibility for target complementarity | Anticancer derivatives (A549 GI₅₀ 1.7μM) | |
Chiral Centers | 1 (if α-methyl) | Enables enantioselective target engagement | (R)-2-(azepan-1-yl)-2-phenylethanamine (Dopamine D₄ Kᵢ 8nM) | [7] |
Synthetic accessibility remains high via reductive amination between 2-azidoacetophenone and azepane followed by Staudinger reduction, or Buchwald-Hartwig coupling of 2-bromo-α-methylbenzylamine with azepane [1] [9]. Commercial availability from suppliers including UkrOrgSynthesis Ltd., Wuhan Chemwish, and Sigma-Aldrich (CBR01144) ensures accessibility for high-throughput screening campaigns [1] [7] [10]. Future directions include incorporation into proteolysis-targeting chimeras (PROTACs) exploiting azepane’s ternary complex formation propensities, and development as positron emission tomography (PET) tracers through carbon-11 labeling at the methylamine position.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1